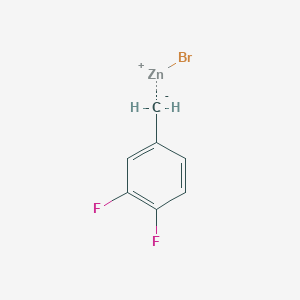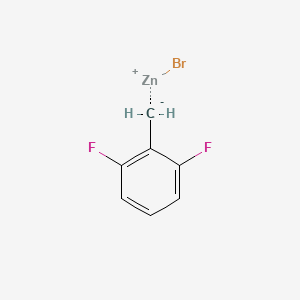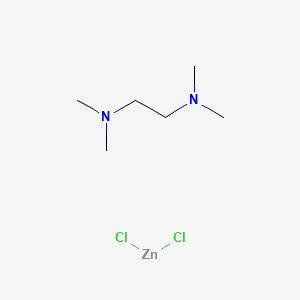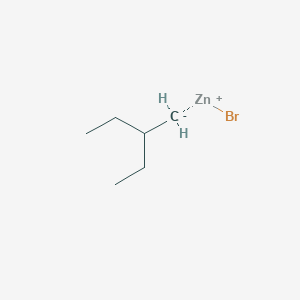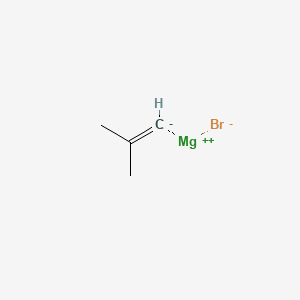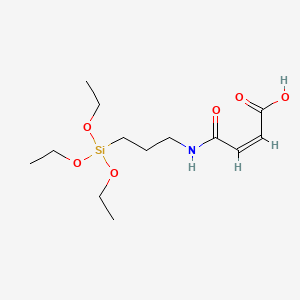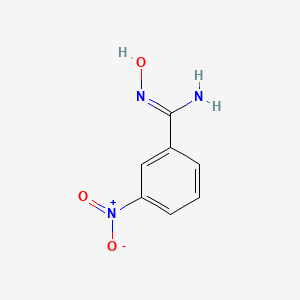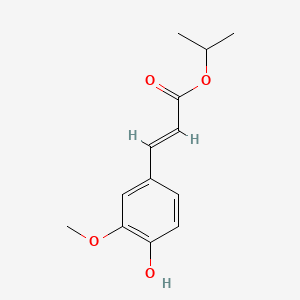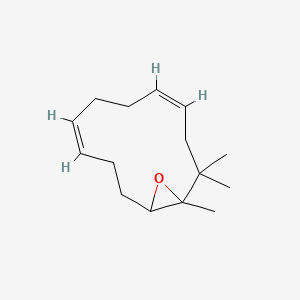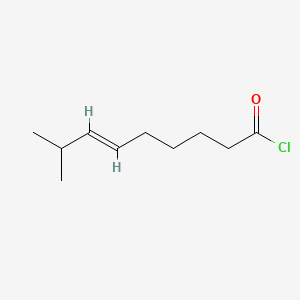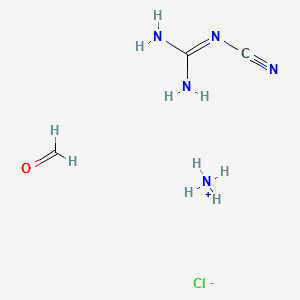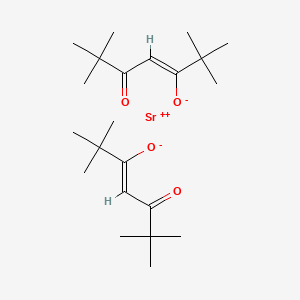
Strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Vue d'ensemble
Description
Strontium is a chemical element with the symbol Sr and atomic number 38. It is a soft, silvery-white metal that belongs to the group of alkaline earth metals. Strontium is widely used in various fields, including medicine, industry, and agriculture, due to its unique properties. One of the most important strontium compounds is (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, also known as strontium ranelate.
Applications De Recherche Scientifique
Environmental and Health Implications
Strontium is a naturally occurring element with diverse applications in industrial processes, research, and medical fields. Its behavior, similar to calcium, results in uptake and localization in bones, leading to potential health effects, both beneficial and harmful, depending on the uptake levels. Radioactive strontium isotopes, particularly 90Sr, formed during nuclear activities, raise environmental concerns due to their accumulation in the food chain and potential health risks like bone disorders and cancer (Höllriegl & München, 2011).
Pyrotechnics
In pyrotechnics, strontium salts are commonly used for creating red flames. Recent studies have explored nitrogen-rich strontium salts as alternatives to reduce environmental impact, comparing their combustion behavior and color properties with traditional formulations (Klapötke et al., 2010).
Strontium in Biological Systems
The determination of strontium in human blood serum and cells is vital due to its similarity to calcium and potential health implications. Reference values for strontium in these biological mediums help understand its distribution and metabolism (Versieck et al., 1993).
Crystallography
Investigations into the crystal structures of strontium compounds, such as strontium tetrametavanadates, provide insights into their chemical properties and potential applications in various scientific fields (Zubkov et al., 2003).
Environmental Remediation
Studies on strontium adsorption and desorption in wetlands offer insights into mitigating strontium pollution. The role of organic matter and its functional groups in these processes has significant implications for environmental protection (Boyer et al., 2018).
Biomedical Applications
Strontium's importance in biomedical science is evident in its use in antiosteoporotic pharmaceuticals and bioactive glasses. Understanding the bioavailability and kinetics of strontium in these materials is crucial for medical applications (Bonhomme et al., 2012).
Isotope Tracing in Ecosystems
Strontium isotopes serve as sensitive tracers for large-scale ecosystem studies, including chemical weathering, soil genesis, and biogeochemical cycling of nutrient cations. Their isotopic ratios reflect strontium sources and are useful in environmental research (Capo et al., 1998).
Propriétés
IUPAC Name |
strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTMVGGQTAPQJQ-ATMONBRVSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O4Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426029 | |
| Record name | AC1OCDMI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium(II) | |
CAS RN |
36830-74-7 | |
| Record name | AC1OCDMI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



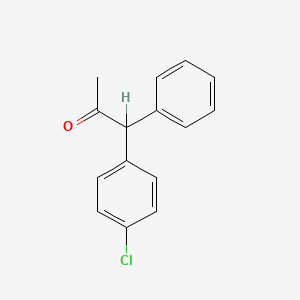
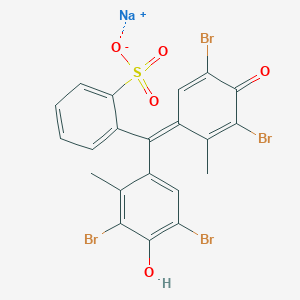
![1H-imidazo[4,5-b]pyrazine](/img/structure/B1587860.png)
